

Tussilagone: A Comparative Analysis of Cytotoxicity in Cancerous and Non-Cancerous Cell Lines

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Compound of Interest

Compound Name: *Tussilagone*

Cat. No.: *B1682564*

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This guide provides a comparative overview of the cytotoxic effects of **Tussilagone**, a natural sesquiterpenoid isolated from *Tussilago farfara* (coltsfoot). Emerging evidence indicates that **Tussilagone** exhibits selective cytotoxicity against various cancer cell lines while demonstrating significantly lower toxicity towards non-cancerous cells, highlighting its potential as a targeted anticancer agent.^{[1][2]} This document synthesizes experimental data, details relevant methodologies, and visualizes key signaling pathways to support further research and development.

Quantitative Data Summary

The selective cytotoxicity of **Tussilagone** is a key indicator of its therapeutic potential. The following table summarizes the inhibitory effects of **Tussilagone** and its source extract on various human cell lines. A lower IC₅₀ value signifies higher potency.

Cell Line	Cell Type	Compound	Observed Effect	IC50 Value	Reference
Cancerous Cell Lines					
HT-29	Human Colon Cancer	Methanolic Extract of Tussilago farfara	Cytotoxic	20 µg/mL	[1][3]
SW480	Human Colon Cancer	Tussilagone	Proliferation inhibited	Not specified	[1][4]
HCT116	Human Colon Cancer	Tussilagone	Proliferation inhibited	Not specified	[1][4]
MDA-MB-231	Triple-Negative Breast Cancer	Tussilagone	Dose-dependent inhibition	Not specified	[1][2][5]
BT549	Triple-Negative Breast Cancer	Tussilagone	Dose-dependent inhibition	Not specified	[1][2][5]
Huh7	Human Hepatocellular Carcinoma	Tussilago farfara L. (TF)	Sensitizes to TRAIL-induced apoptosis	Not specified	[6][7]
Non-Cancerous Cell Lines					
Normal Breast Epithelial Cells	Human Breast Cells	Tussilagone	Minimal cytotoxicity	Not specified	[1][2][5]

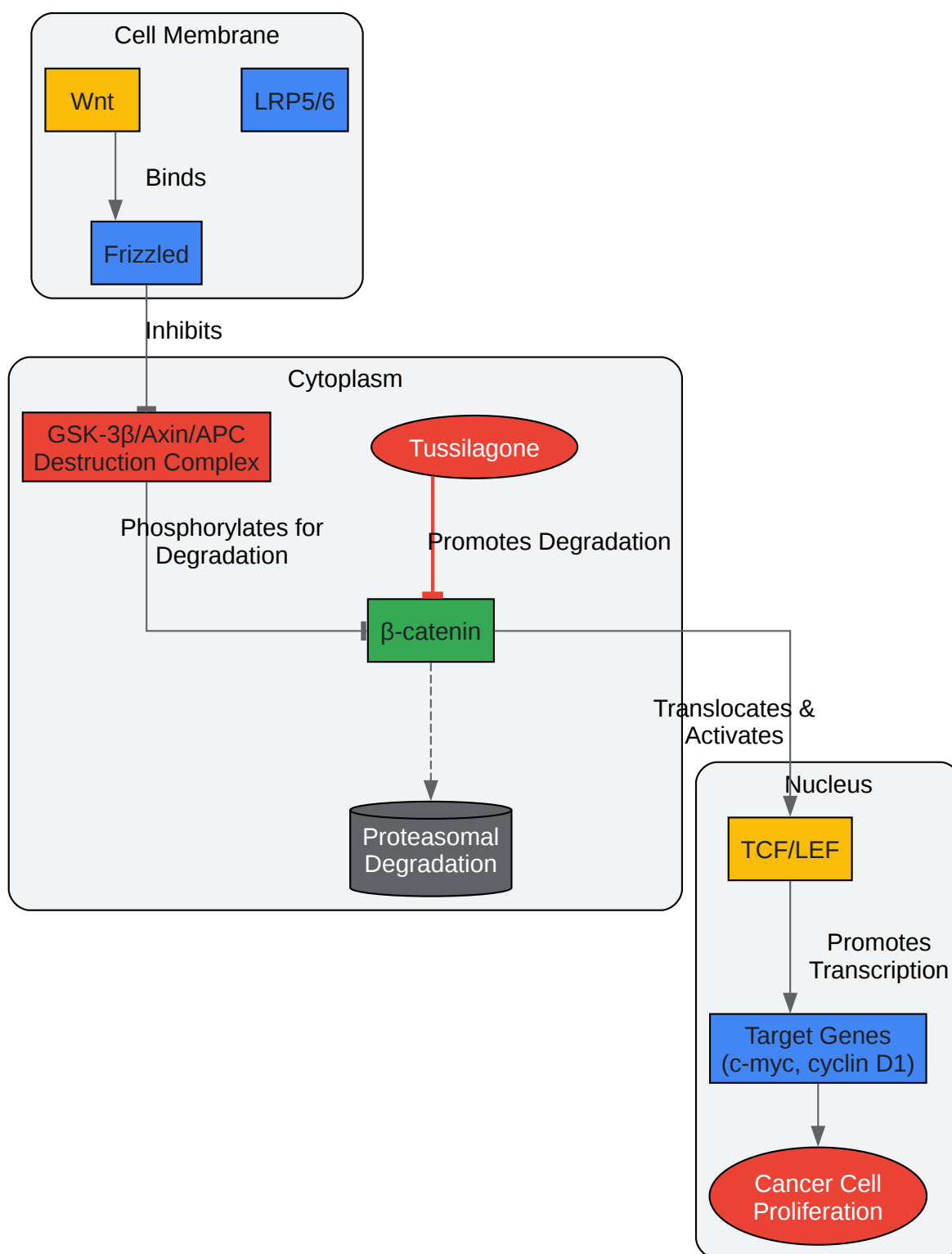
RAW 264.7	Murine Macrophage	Tussilagone	No significant cytotoxicity up to 30 μ M	>30 μ M	[8]
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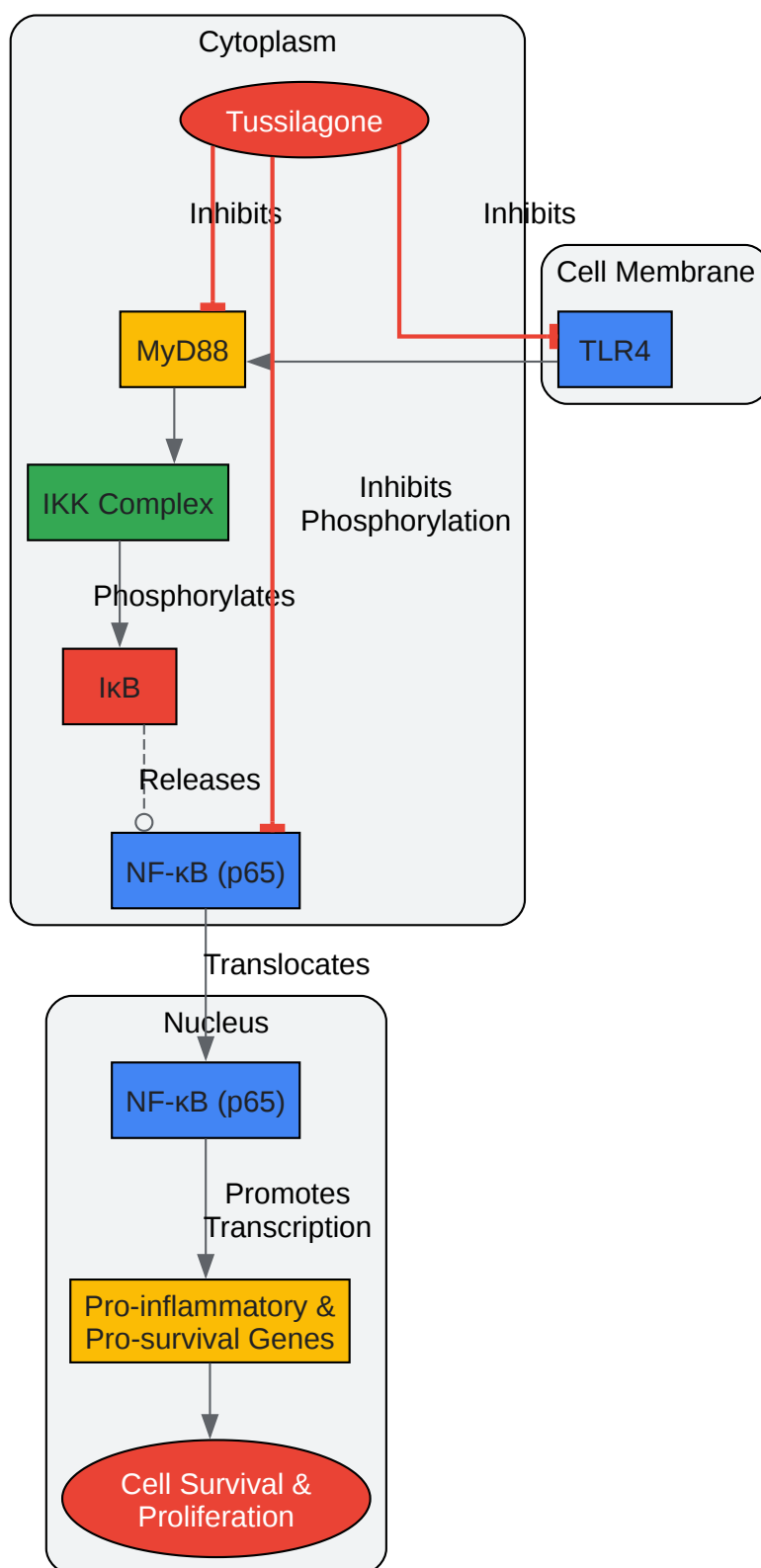
Key Signaling Pathways Modulated by Tussilagone

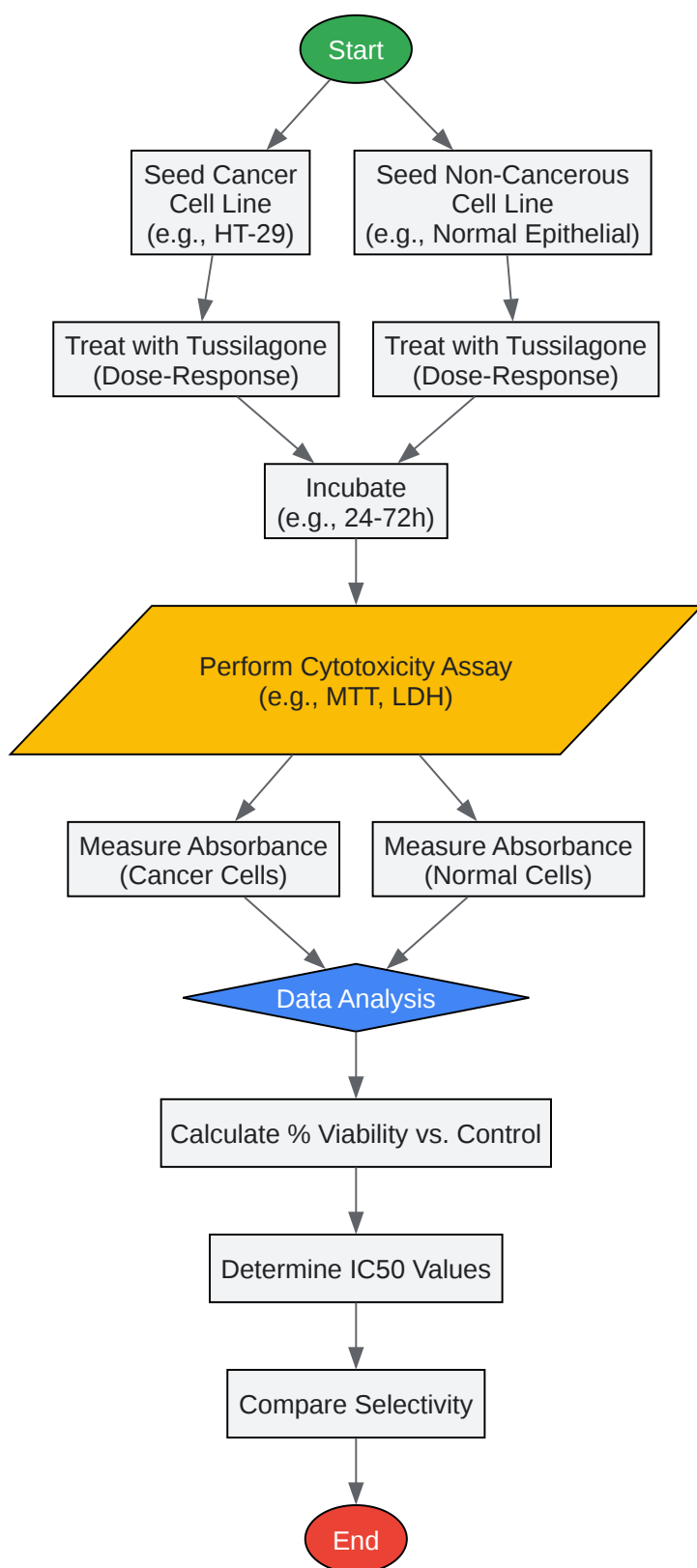
Tussilagone exerts its selective anticancer effects by modulating specific signaling pathways that are often dysregulated in cancer cells.

Wnt/ β -catenin Signaling Pathway

In colon cancer, the Wnt/ β -catenin pathway is frequently overactive, promoting cell proliferation.[4] **Tussilagone** has been shown to suppress this pathway by promoting the degradation of β -catenin, which in turn downregulates the expression of target genes like cyclin D1 and c-myc that are crucial for cell proliferation.[1][4]







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